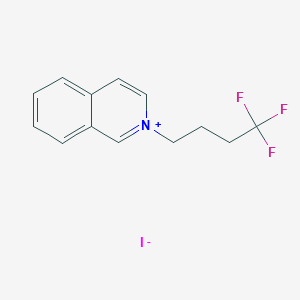
2-(4,4,4-Trifluorobutyl)isoquinolin-2-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4,4,4-Trifluorobutyl)isoquinolin-2-ium iodide is a chemical compound with the molecular formula C13H13F3N.I. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. Isoquinoline and its derivatives are known for their diverse chemical properties and applications in various fields, including medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,4,4-Trifluorobutyl)isoquinolin-2-ium iodide typically involves the quaternization of isoquinoline with 4,4,4-trifluorobutyl iodide. The reaction is carried out under anhydrous conditions to prevent hydrolysis and other side reactions. The general reaction scheme is as follows:
Starting Materials: Isoquinoline and 4,4,4-trifluorobutyl iodide.
Reaction Conditions: The reaction is typically conducted in an inert atmosphere (e.g., nitrogen or argon) to avoid moisture. The temperature is maintained at around 60-80°C.
Procedure: Isoquinoline is dissolved in an appropriate solvent (e.g., acetonitrile), and 4,4,4-trifluorobutyl iodide is added dropwise. The mixture is stirred for several hours until the reaction is complete.
Isolation: The product is isolated by filtration or extraction, followed by purification using recrystallization or chromatography techniques
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant flow rates. The product is typically purified using industrial-scale chromatography or crystallization methods .
Chemical Reactions Analysis
Types of Reactions
2-(4,4,4-Trifluorobutyl)isoquinolin-2-ium iodide undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the iodide ion, which acts as a good leaving group.
Oxidation and Reduction: The isoquinoline moiety can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Quaternization: The nitrogen atom in the isoquinoline ring can be further quaternized with alkyl halides to form additional quaternary ammonium salts
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions, alkoxides, and amines. The reactions are typically carried out in polar solvents like water or alcohols.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted isoquinoline derivatives, while oxidation and reduction can lead to the formation of isoquinoline N-oxides or reduced isoquinoline compounds .
Scientific Research Applications
2-(4,4,4-Trifluorobutyl)isoquinolin-2-ium iodide has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological and cardiovascular diseases.
Materials Science: It is employed in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: The compound is used in biochemical assays to study enzyme activity and receptor binding.
Industrial Applications: It serves as an intermediate in the production of specialty chemicals and agrochemicals .
Mechanism of Action
The mechanism of action of 2-(4,4,4-Trifluorobutyl)isoquinolin-2-ium iodide involves its interaction with molecular targets such as enzymes and receptors. The trifluorobutyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the isoquinoline moiety can interact with specific proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Isoquinoline: The parent compound, isoquinoline, shares the same core structure but lacks the trifluorobutyl group.
Quinoline: A structural isomer of isoquinoline, quinoline has similar chemical properties but differs in the position of the nitrogen atom in the ring.
4,4,4-Trifluorobutylamine: This compound contains the trifluorobutyl group but lacks the isoquinoline moiety
Uniqueness
2-(4,4,4-Trifluorobutyl)isoquinolin-2-ium iodide is unique due to the presence of both the isoquinoline ring and the trifluorobutyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications. The trifluorobutyl group enhances the compound’s stability and lipophilicity, while the isoquinoline moiety provides a versatile platform for chemical modifications .
Properties
CAS No. |
116319-68-7 |
|---|---|
Molecular Formula |
C13H13F3IN |
Molecular Weight |
367.15 g/mol |
IUPAC Name |
2-(4,4,4-trifluorobutyl)isoquinolin-2-ium;iodide |
InChI |
InChI=1S/C13H13F3N.HI/c14-13(15,16)7-3-8-17-9-6-11-4-1-2-5-12(11)10-17;/h1-2,4-6,9-10H,3,7-8H2;1H/q+1;/p-1 |
InChI Key |
UDEGJUCJMRXAJN-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C2C=[N+](C=CC2=C1)CCCC(F)(F)F.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















